4-Methoxy-2(1H)-pyridinone

描述

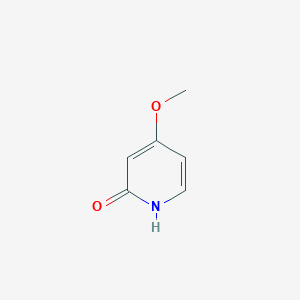

4-Methoxy-2(1H)-pyridinone is a heterocyclic organic compound that belongs to the pyridinone family. This compound is characterized by a methoxy group attached to the fourth position of the pyridinone ring. Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2(1H)-pyridinone typically involves the reaction of 4-methoxypyridine with various reagents under controlled conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common in industrial settings.

化学反应分析

Types of Reactions

4-Methoxy-2(1H)-pyridinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while reduction can produce hydroxypyridines.

科学研究应用

Biological Activities

The compound exhibits a range of biological activities that make it a valuable candidate in drug discovery:

- Antimicrobial Properties : Studies have shown that 4-Methoxy-2(1H)-pyridinone has significant antimicrobial effects, making it a potential agent against various pathogens .

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation, particularly through mechanisms involving kinase inhibition .

- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory responses, suggesting its utility in treating inflammatory diseases .

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a lead compound for further development:

- Drug Development : It is utilized as a building block for synthesizing more complex heterocyclic compounds that target specific enzymes and receptors. For example, modifications to the pyridinone structure can enhance binding affinity to kinase targets involved in cancer .

- Fragment-Based Drug Design : Its properties as a hydrogen bond donor and acceptor facilitate its use in fragment-based approaches to drug design, where small chemical fragments are optimized into potent inhibitors .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

- Kinase Inhibition : A study demonstrated that modifications to the pyridinone core could lead to potent inhibitors of various kinases involved in cancer progression, showcasing its potential in oncology research .

- Antimicrobial Efficacy : In vitro studies revealed that certain derivatives exhibited significant antibacterial activity against resistant strains, indicating their potential role in combating antibiotic resistance .

- Pharmacological Profiling : Recent advancements have focused on optimizing the pharmacokinetic properties of pyridinone derivatives to improve their efficacy and safety profiles in clinical settings .

作用机制

The mechanism of action of 4-Methoxy-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group plays a crucial role in modulating the compound’s binding affinity and specificity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

相似化合物的比较

4-Methoxy-2(1H)-pyridinone can be compared with other similar compounds, such as:

4-Hydroxy-2(1H)-pyridinone: This compound has a hydroxyl group instead of a methoxy group, which affects its chemical reactivity and biological activity.

2-Methoxy-4(1H)-pyridinone: The position of the methoxy group is different, leading to variations in its chemical properties and applications.

4-Methoxy-2-quinolone: This compound has a quinolone structure, which is more rigid and has different biological activities compared to pyridinones.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

生物活性

4-Methoxy-2(1H)-pyridinone (CAS Number: 95907-06-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridinone ring with a methoxy group at the 4-position. Its chemical formula is . The compound exhibits properties typical of pyridones, including tautomerism and the ability to participate in hydrogen bonding, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It acts as an enzyme inhibitor or modulator by binding to active or allosteric sites on enzymes, affecting metabolic pathways and cellular signaling processes.

- Receptor Agonism : Notably, it has been identified as a selective agonist for the ghrelin receptor (GHS-R1a), which plays a significant role in appetite regulation. In vitro studies demonstrated that this compound can stimulate appetite in mouse models .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Ghrelin Receptor Agonism :

-

Antimicrobial Properties :

- Another investigation focused on its efficacy against bacterial strains, where derivatives of this compound demonstrated notable inhibitory effects, indicating its potential as a lead compound for antibiotic development.

-

Neuroprotective Effects :

- Preliminary studies suggest that certain derivatives may offer neuroprotection, although further research is necessary to elucidate the exact mechanisms involved.

Synthesis and Derivatives

The synthesis of this compound typically involves reactions of 4-methoxypyridine with various reagents under controlled conditions. A common method employs sodium hydride in dimethylformamide (DMF) followed by heating to facilitate product formation. Its derivatives are being explored for enhanced biological activities, particularly in drug development targeting inflammation and infections.

属性

IUPAC Name |

4-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIUQZRSHNDQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of using 5-chloro-3-cyano-4-methoxy-2(1H)-pyridinone (5) as an intermediate in the synthesis of 5-chloro-4-hydroxy-2(1H)-pyridinone?

A1: Although the article does not explicitly state the reason for choosing this specific synthetic route, utilizing 5-chloro-3-cyano-4-methoxy-2(1H)-pyridinone (5) as an intermediate likely offers advantages in terms of yield, cost-effectiveness, or ease of purification compared to other potential synthetic routes []. The presence of the methoxy group at the 4-position could serve as a protecting group for the desired hydroxyl group in the final molecule, or it could be involved in facilitating subsequent chemical transformations.

Q2: Are there alternative methods for synthesizing 5-chloro-4-hydroxy-2(1H)-pyridinone?

A2: The article mentions that the described synthetic route, using 5-chloro-3-cyano-4-methoxy-2(1H)-pyridinone (5) as a key intermediate, presents advantages over previously reported methods []. This implies the existence of alternative synthetic strategies for obtaining the target compound. Further research into the cited literature would be needed to explore and compare these different methodologies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。